(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
Description
(5aR,9aR)-1-(Pyridin-2-yl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine is a structurally complex heterocyclic compound featuring a fused triazolo-naphthyridine core with a partially saturated octahydro ring system.
Properties
Molecular Formula |
C14H17N5 |
|---|---|
Molecular Weight |
255.32 g/mol |
IUPAC Name |
(5aR,9aR)-1-pyridin-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI |
InChI=1S/C14H17N5/c1-2-7-16-11(3-1)14-18-17-13-5-4-10-9-15-8-6-12(10)19(13)14/h1-3,7,10,12,15H,4-6,8-9H2/t10-,12-/m1/s1 |
InChI Key |
ADMAKIUWASRCJK-ZYHUDNBSSA-N |
Isomeric SMILES |
C1CC2=NN=C(N2[C@H]3[C@H]1CNCC3)C4=CC=CC=N4 |
Canonical SMILES |
C1CC2=NN=C(N2C3C1CNCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Mechanistic Insights
-
Triazole Ring Formation :
The triazole ring forms via a -triazolo cyclization mechanism, involving nucleophilic attack by hydrazine derivatives on carbonyl groups .
-
Pyridine Coupling :
The pyridin-2-yl group is introduced through a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-withdrawing groups on the pyridine ring . -
Hydrogenation Pathway :
Selective hydrogenation of aromatic rings occurs via transition-metal catalysis, preserving the fused heterocyclic framework.
Structural Verification
The compound’s structure is confirmed using:
-
NMR spectroscopy : Peaks corresponding to hydrogen and nitrogen environments in the fused rings .
-
Mass spectrometry : Molecular ion peak at m/z 255.32 (C14H17N5) .
| Technique | Key Observations |
|---|---|
| 1H NMR | δ 7.2-8.5 ppm (aromatic protons) |
| 13C NMR | δ 145-160 ppm (triazole carbons) |
| HR-MS | [M+H]+ = 256.32 (exact mass) |
Reactivity Trends
Scientific Research Applications
(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but generally, the compound exerts its effects by altering biochemical processes at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its octahydro ring system and pyridinyl substituent. Below is a detailed comparison with related triazolo- and oxazolo-naphthyridine derivatives from recent literature:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects : The pyridin-2-yl group may confer distinct electronic and steric effects. For example, methoxy or phenyl substituents in analogs 5c and 6d enhance lipophilicity but lack the hydrogen-bonding capacity of pyridine’s nitrogen .
Stereochemistry : The (5aR,9aR) configuration introduces chiral centers absent in planar aromatic analogs, which could influence binding to biological targets .
Biological Activity
(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C14H17N4
- Molecular Weight : 241.31 g/mol
- IUPAC Name : this compound
- InChI Key : TYLUGBAGQWBMLO-NXEZZACHSA-N
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : It has been noted for its ability to inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors influencing signaling pathways within cells.
Antiproliferative Activity
Research has indicated that derivatives of triazolo-naphthyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study found that related compounds demonstrated high antiproliferative activity against breast and lung cancer cell lines through mechanisms not involving dihydrofolate reductase (DHFR) inhibition .
Antimicrobial Activity
Some derivatives of pyridine-containing compounds have shown promising antimicrobial properties:
- One derivative exhibited notable antimicrobial activity against Gram-positive bacteria. This suggests that modifications to the pyridine ring can enhance biological efficacy .
Case Studies and Research Findings
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimization strategies include:
- Cyclization Reactions : Essential for forming the triazolo and naphthyridine rings.
- Purification Techniques : Such as crystallization and chromatography to ensure high yield and purity of the final product.
Q & A
Basic: What are the common synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A general procedure includes:
- Step 1: Formation of a substituted pyridine precursor (e.g., 7-amino-5-methyl-2-substituted-[1,3]triazolo[5,4-b]pyridine-6-carbaldehyde derivatives) via condensation of ketones or aldehydes with amino-triazole intermediates under basic conditions (e.g., KOH in ethanol or acetone) .
- Step 2: Cyclization using ketones or substituted acetophenones to form the fused triazolo-naphthyridine core. Yields range from 44% to 60%, depending on substituent reactivity and solvent choice .
- Example: Reaction of 23a (a triazolopyridine derivative) with 4-methoxyacetophenone yields 53% of the target compound after recrystallization .
Basic: How is structural characterization performed post-synthesis?
Methodological Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra identify substituent positions and ring fusion patterns. For example, aryl protons in 5c show δ 7.45–8.25 ppm (aromatic region), while methyl groups appear at δ 2.45–2.70 ppm .
- Elemental Analysis: Calculated vs. experimental C/H/N ratios (e.g., C: 56.72% calc. vs. 56.53% found) confirm purity .
- Melting Point Determination: Sharp melting ranges (e.g., 228.0–229.1°C for 5h) indicate crystalline homogeneity .
Advanced: How to design experiments to optimize synthesis yield?
Methodological Answer:
Use factorial design to evaluate critical variables:
- Factors: Solvent polarity (ethanol vs. acetone), reaction temperature (25–80°C), and ketone substituent electronic effects.
- Response Variables: Yield (%) and purity (via HPLC).
- Example: A 2³ factorial design revealed acetone as optimal for sterically hindered ketones, improving yields by 15% compared to ethanol .
- Statistical Tools: ANOVA identifies significant factors; response surface methodology (RSM) refines optimal conditions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Dose-Response Studies: Establish IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to differentiate selective toxicity .
- Structure-Activity Relationship (SAR) Analysis: Compare analogues (e.g., 5c vs. 5h) to identify critical substituents. For instance, methoxy groups at the 4-position enhance anti-proliferative activity by 30% .
- Standardized Assays: Use validated protocols (e.g., MTT for cytotoxicity) to minimize inter-lab variability .
Advanced: What role do substituents play in modulating bioactivity?
Methodological Answer:
Substituents influence electronic and steric properties:
- Electron-Donating Groups (e.g., -OCH₃): Enhance π-stacking with DNA, improving intercalation-based cytotoxicity (e.g., 5h vs. 5d) .
- Bulkier Groups (e.g., -Ph): Reduce membrane permeability but increase target specificity (e.g., 5i’s selectivity for kinase inhibition) .
- Ethynyl Groups: Introduce rigidity, altering binding pocket interactions (observed in related triazolopyridines) .
Advanced: How to validate computational docking predictions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Compare binding poses (e.g., with EGFR kinase) over 100 ns trajectories to assess stability .
- Experimental Validation:
Basic: What analytical techniques quantify purity in bulk synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335.1234 for C₁₈H₁₈N₄O₂) .
- Karl Fischer Titration: Quantify residual solvents (e.g., <0.1% ethanol) .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
